2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole
Description
2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple rings, including imidazo, pyridazin, piperazin, and benzothiazole moieties. These structural features make it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C18H18N6S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[4-(2-methylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H18N6S/c1-13-12-24-16(19-13)6-7-17(21-24)22-8-10-23(11-9-22)18-20-14-4-2-3-5-15(14)25-18/h2-7,12H,8-11H2,1H3 |
InChI Key |
PHXMMSOYYJGIGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:
Formation of the Imidazo[1,2-b]pyridazin Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazin Group: The piperazin group is introduced through nucleophilic substitution reactions.
Formation of the Benzothiazole Ring: This step involves the cyclization of thiourea derivatives with ortho-substituted anilines under oxidative conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial activity.
Imidazo[1,2-a]pyrimidine: Studied for its wide range of biological activities.
Benzo[d]imidazo[2,1-b]thiazole: Investigated for its anticancer properties.
Uniqueness
2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole is unique due to its multi-ring structure, which imparts specific chemical and biological properties. This makes it a valuable compound for the development of new therapeutic agents and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
